Sodium picosulfate monohydrate

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Herstellung von Natriumpicosulfat beinhaltet typischerweise die Hydrolyse von Bisacodyl, gefolgt von einer Sulfatierungsreaktion . Der Prozess beginnt mit Bisacodyl als Ausgangsmaterial, das einer Hydrolyse unterzogen wird, um die Zwischenverbindung zu bilden. Diese Zwischenverbindung wird dann einer Sulfatierungsreaktion mit Chlorsulfonsäure in einem Pyridin-Lösungsmittel unterzogen . Das Reaktionsgemisch wird neutralisiert, gewaschen, und das feste Produkt wird mit Alkohol extrahiert, um hochreines Natriumpicosulfat zu erhalten .

Industrielle Produktionsmethoden: Die industrielle Produktion von Natriumpicosulfat folgt einem ähnlichen Syntheseweg, ist aber für die Großproduktion optimiert. Das Verfahren ist so konzipiert, dass es einfach, effizient und für die industrielle Produktion geeignet ist, um sicherzustellen, dass das Endprodukt die Qualitätsstandards erfüllt, die von den Pharmakopöen in Europa und den Vereinigten Staaten gefordert werden .

Chemische Reaktionsanalyse

Arten von Reaktionen: Natriumpicosulfat unterliegt verschiedenen Arten chemischer Reaktionen, darunter Hydrolyse, Sulfatierung und Veresterung .

Häufige Reagenzien und Bedingungen:

Hydrolyse: Beinhaltet typischerweise die Verwendung von Wasser oder wässrigen Lösungen unter sauren oder basischen Bedingungen.

Sulfatierung: Verwendet Chlorsulfonsäure in einem Pyridin-Lösungsmittel.

Veresterung: Beinhaltet die Reaktion der Zwischenverbindung mit Schwefelsäurederivaten.

Hauptprodukte: Das primäre Produkt, das aus diesen Reaktionen entsteht, ist Natriumpicosulfat-Hydrat, der pharmazeutische Wirkstoff, der in Laxativ-Formulierungen verwendet wird .

Wissenschaftliche Forschungsanwendungen

Natriumpicosulfat wird in der wissenschaftlichen Forschung häufig verwendet, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie .

Chemie:

- Wird als Modellverbindung verwendet, um die Mechanismen der Prodrug-Aktivierung und des Metabolismus zu untersuchen.

Biologie:

- Untersucht auf seine Auswirkungen auf die Darmmotorik und den Elektrolythaushalt.

Medizin:

- Wird in klinischen Studien umfassend eingesetzt, um seine Wirksamkeit und Sicherheit als Laxativ für die Darmvorbereitung vor diagnostischen Eingriffen wie der Koloskopie zu bewerten .

Industrie:

- Wird bei der Formulierung von pharmazeutischen Produkten eingesetzt, die für die Darmreinigung und die Linderung von Verstopfung entwickelt wurden .

Wirkmechanismus

Natriumpicosulfat ist ein Prodrug, das von Darmbakterien zu seiner aktiven Form, 4,4’-Dihydroxydiphenyl-(2-pyridyl)methan (DPM, BHPM), metabolisiert wird . Diese aktive Verbindung stimuliert die Dickdarmschleimhaut, was zu einer erhöhten Peristaltik und Stuhlgang führt . Der Mechanismus beinhaltet die Hemmung der Wasser- und Elektrolytaufnahme im Darm, was zu einer erhöhten Sekretion und Stuhlentleerung führt .

Analyse Chemischer Reaktionen

Types of Reactions: Sodium picosulfate undergoes several types of chemical reactions, including hydrolysis, sulfation, and esterification .

Common Reagents and Conditions:

Hydrolysis: Typically involves the use of water or aqueous solutions under acidic or basic conditions.

Sulfation: Utilizes chlorsulfonic acid in a pyridine solvent.

Esterification: Involves the reaction of the intermediate compound with sulfuric acid derivatives.

Major Products: The primary product formed from these reactions is sodium picosulfate hydrate, which is the active pharmaceutical ingredient used in laxative formulations .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The applications of sodium picosulfate monohydrate can be categorized into several key areas:

-

Laxative Formulations

Sodium picosulfate is widely used in over-the-counter laxatives due to its effectiveness in stimulating bowel movements. It is particularly beneficial for individuals suffering from constipation . -

Colonoscopy Preparations

This compound plays a crucial role in bowel cleansing before colonoscopy procedures. It ensures that the intestines are clear for accurate examination, which is vital for early detection of gastrointestinal issues . -

Pharmaceutical Development

Researchers utilize sodium picosulfate in the formulation of various gastrointestinal medications. Its properties enhance the efficacy and safety profiles of these drugs, making it a valuable component in pharmaceutical development . -

Clinical Research

This compound is frequently studied in clinical trials to evaluate its effectiveness and safety across different patient populations. Such studies contribute significantly to evidence-based medicine .

Comparative Studies on Efficacy

A study comparing sodium picosulfate with bisacodyl found that both treatments were equally effective in managing chronic constipation over a four-week period. The study involved 144 patients who reported significant improvements in stool frequency and consistency .

| Treatment | Number of Patients | Improvement Rate (%) |

|---|---|---|

| Bisacodyl | 70 | 74.6 |

| Sodium Picosulfate | 74 | 79.2 |

Bowel Preparation Studies

Research has demonstrated the effectiveness of sodium picosulfate combined with magnesium citrate for bowel preparation prior to colonoscopy. In one study, 93%-96% of patients reported adequate or excellent cleansing results using this combination .

| Preparation Method | Satisfaction Rate (%) |

|---|---|

| Sodium Picosulfate + Mg Citrate | 72 |

| Polyethylene Glycol (PEG) | 64 |

| Other Regimens | 45.9 |

Clinical Guidelines and Recommendations

Sodium picosulfate is recommended for use in various clinical settings, particularly for patients preparing for surgical procedures or diagnostic examinations like colonoscopy. It is typically administered in combination with magnesium oxide and citric acid to optimize its laxative effects while minimizing side effects such as electrolyte imbalances .

Wirkmechanismus

Sodium picosulfate is a prodrug that is metabolized by colonic bacteria into its active form, 4,4’-dihydroxydiphenyl-(2-pyridyl)methane (DPM, BHPM) . This active compound stimulates the colonic mucosa, leading to increased peristalsis and bowel movements . The mechanism involves the inhibition of water and electrolyte absorption in the intestines, resulting in increased secretion and bowel evacuation .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

- Bisacodyl

- Sennaglykoside

- Magnesiumcitrat

Vergleich: Natriumpicosulfat ist in seiner Wirkungsweise einzigartig, da es ein Prodrug ist, das von Darmbakterien aktiviert wird . Im Gegensatz zu Bisacodyl, das ebenfalls ein stimulierendes Laxativ ist, wird Natriumpicosulfat im Dickdarm metabolisiert, was zu einer gezielteren und lokalisierten Wirkung führt . Sennaglykoside, eine weitere Klasse von stimulierenden Laxativen, wirken direkt auf die Darmschleimhaut, können aber stärkere Krämpfe und Beschwerden verursachen . Magnesiumcitrat, ein osmotisches Laxativ, wirkt, indem es Wasser in den Darm zieht, was zu einem schnellen Stuhlgang führen kann, aber auch zu Dehydration und Elektrolytstörungen führen kann .

Biologische Aktivität

Sodium picosulfate monohydrate is a well-established stimulant laxative primarily used for bowel cleansing prior to medical procedures such as colonoscopy. Its biological activity hinges on its mechanism of action, pharmacodynamics, and clinical efficacy, which are critical for understanding its therapeutic applications.

Sodium picosulfate is a prodrug that undergoes hydrolysis by colonic bacteria, particularly via the enzyme sulfatase, to yield its active metabolite, bis-(p-hydroxy-phenyl)-pyridyl-2-methane (BHPM). This metabolite stimulates colonic peristalsis and increases the secretion of water and electrolytes into the intestinal lumen while inhibiting their absorption. As a result, sodium picosulfate enhances bowel motility and facilitates stool evacuation .

Pharmacodynamics

- Absorption and Metabolism : After oral administration, sodium picosulfate is minimally absorbed in its original form. The peak plasma concentration (C_max) of the active metabolite is reached approximately 2 hours post-administration, with a half-life ranging between 7 to 7.4 hours .

- Excretion : The metabolites are predominantly excreted in urine, with only about 0.1% of the administered dose appearing unchanged .

Clinical Efficacy

Numerous studies have evaluated the effectiveness of sodium picosulfate in bowel preparation. A systematic review highlighted its efficacy in comparison to polyethylene glycol (PEG) solutions, demonstrating comparable cleansing quality while being better tolerated by patients .

Key Findings from Clinical Studies

Adverse Effects

While sodium picosulfate is generally well-tolerated, it can cause side effects such as abdominal cramps, diarrhea, and potential electrolyte disturbances (e.g., hyponatremia and hypokalemia). Patients are often advised to maintain adequate hydration during treatment to mitigate these risks .

Eigenschaften

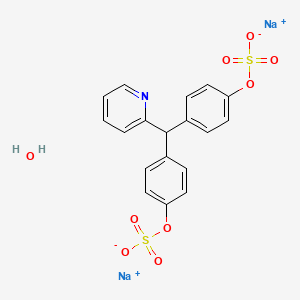

IUPAC Name |

disodium;[4-[pyridin-2-yl-(4-sulfonatooxyphenyl)methyl]phenyl] sulfate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO8S2.2Na.H2O/c20-28(21,22)26-15-8-4-13(5-9-15)18(17-3-1-2-12-19-17)14-6-10-16(11-7-14)27-29(23,24)25;;;/h1-12,18H,(H,20,21,22)(H,23,24,25);;;1H2/q;2*+1;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHYUVJHZGPGDSP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(C2=CC=C(C=C2)OS(=O)(=O)[O-])C3=CC=C(C=C3)OS(=O)(=O)[O-].O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NNa2O9S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70156700 | |

| Record name | Sodium picosulfate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70156700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1307301-38-7 | |

| Record name | Sodium picosulfate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1307301387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium picosulfate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70156700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SODIUM PICOSULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LR57574HN8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.